![molecular formula C15H21N3O2 B5687350 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)
8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
AZD-9291 is a selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which is commonly found in NSCLC. It works by irreversibly binding to the ATP-binding site of the mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, thereby inhibiting its activity and preventing the downstream signaling pathways that promote tumor growth. AZD-9291 has a high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione over wild-type 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of adverse effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have several biochemical and physiological effects. It inhibits the activity of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which leads to the inhibition of downstream signaling pathways that promote tumor growth. It also induces apoptosis, or programmed cell death, in tumor cells. AZD-9291 has been shown to be well-tolerated in preclinical and clinical studies, with a favorable safety profile.
Advantages and Limitations for Lab Experiments
AZD-9291 has several advantages for lab experiments. It is a highly selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of NSCLC, which suggests that it may have potential for clinical use. However, there are also some limitations to using AZD-9291 in lab experiments. Its synthesis method is complex and may require specialized equipment and expertise. Additionally, its high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of AZD-9291. One area of focus is the optimization of its synthesis method to make it more efficient and scalable. Another area of focus is the development of combination therapies that incorporate AZD-9291 with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of AZD-9291 in other types of cancer that have mutations in the 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione pathway. Overall, AZD-9291 has shown promising results in the treatment of NSCLC and has potential for further research and development.
Synthesis Methods
AZD-9291 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method is complex and involves several steps, including the preparation of the key intermediate, the cyclization of the intermediate to form the spirocyclic core, and the final functionalization of the molecule. The synthesis of AZD-9291 has been described in detail in several research publications.
Scientific Research Applications
AZD-9291 has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with advanced 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione T790M mutation-positive NSCLC, who have developed resistance to first-generation 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione TKIs. AZD-9291 has also been studied in preclinical models of NSCLC and has shown promising results in inhibiting tumor growth and inducing tumor regression.
properties
IUPAC Name |
8-[2-(2-methylimidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12-16-6-7-17(12)8-9-18-13(19)10-15(11-14(18)20)4-2-3-5-15/h6-7H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSWCWBWCPSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2C(=O)CC3(CCCC3)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.